molecular formula C6H7N3O3 B6151748 methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 2248351-28-0

methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6151748
CAS No.: 2248351-28-0
M. Wt: 169.14 g/mol
InChI Key: KCDJUZFUSFPGJO-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate (C₆H₇N₃O₃, CAS: 2248351-28-0) is a triazole derivative featuring a formyl group at the 5-position, a methyl ester at the 4-position, and a methyl substituent at the 1-position of the triazole ring. This compound belongs to the 5-formyl-1,2,3-triazole-4-carboxylate family, which has gained attention as intermediates in medicinal chemistry (e.g., nucleoside analogues for antiviral agents) and as precursors for synthesizing heterocyclic frameworks . The formyl group enhances its utility in further functionalization, such as condensation or cycloaddition reactions, distinguishing it from non-formylated analogs .

Properties

CAS No.

2248351-28-0

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

methyl 5-formyl-1-methyltriazole-4-carboxylate

InChI

InChI=1S/C6H7N3O3/c1-9-4(3-10)5(7-8-9)6(11)12-2/h3H,1-2H3

InChI Key

KCDJUZFUSFPGJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(=O)OC)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol can yield methyl 1H-1,2,4-triazole-3-carboxylate, which can then be further modified to introduce the formyl and methyl groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

2.1. Formyl Group Functionalization

  • Reduction to Amino Derivatives : The formyl group undergoes reductive amination with aniline derivatives (e.g., substituted anilines) followed by NaBH₄ treatment to form 5-(phenylamino)methyl-1H-1,2,3-triazole-4-carboxylate derivatives .

    • Conditions : Methanol, RT, NaBH₄, ice bath.

    • Yield : 62–74% (varies with steric/electronic effects of aniline substituents) .

  • Deprotection to Formyl : Acetal-protected derivatives (e.g., ethyl 5-(diethoxymethyl)-1H-1,2,3-triazole-4-carboxylate) are treated with HCl to regenerate the formyl group .

2.2. Bi-Triazole Formation

  • Reaction with Nitroalkanes : 5-formyl-1H-1,2,3-triazole reacts with nitroalkanes and azides in a one-pot three-component reaction to form tetra-ortho-substituted bi-triazoles .

    • Conditions : Nitromethane, organic azides, acidic conditions.

Analytical Characterization

Spectral data confirm structural modifications and functional group transformations:

Compound Key Spectral Features Reference
Methyl 5-formyl-1-methyl-...IR: ~1700 cm⁻¹ (C=O), ¹H NMR: δ ~10.5 ppm (CHO proton)
5-(Phenylamino)methyl-...IR: ~3200 cm⁻¹ (NH), ¹H NMR: δ ~4.5 ppm (CH₂-NH protons)
Bi-1,2,3-triazoles¹³C NMR: Absence of aldehyde C=O peak (~180 ppm)

Mechanistic Insights

The triazole ring’s electron-deficient nature facilitates π-π interactions and hydrogen bonding, enabling biological activities such as enzyme inhibition . The formyl group’s electrophilic nature allows diverse chemical transformations, including nucleophilic additions and reductions .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through multiple methods. A common approach involves the cyclization of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol under controlled conditions. This compound features a triazole ring that allows for various chemical modifications due to its reactive functional groups.

Chemical Reactions

The compound can undergo several types of reactions:

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to an alcohol.
  • Substitution : The triazole ring can participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The resulting products from these reactions can lead to a variety of substituted triazole derivatives, which are valuable in further applications .

Chemistry

This compound serves as a crucial building block in organic synthesis. Its ability to form diverse derivatives makes it valuable for creating complex molecules used in pharmaceuticals and materials science.

Biology

Research has indicated that this compound may function as an enzyme inhibitor or ligand in biochemical assays. Its structure allows it to interact with biological targets effectively, potentially leading to new therapeutic agents .

Medicine

The compound has been explored for its antimicrobial and anticancer properties. Studies suggest that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines. The triazole motif is particularly noted for its pharmacological potential, including anti-TB and anti-inflammatory effects .

Industry

In industrial applications, this compound is utilized in developing new materials with enhanced properties such as corrosion resistance and stability. Its unique chemical structure allows for modifications that can tailor materials for specific uses in coatings and protective agents .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound showed promising activity against cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : Research indicated that certain derivatives could inhibit specific enzymes linked to disease pathways, showcasing their potential as drug candidates .
  • Material Science : Investigations into the use of this compound in corrosion-resistant coatings revealed that modifications could significantly enhance the durability of materials exposed to harsh environments .

Summary

This compound is a compound with broad applications in chemistry, biology, medicine, and industry. Its unique structure facilitates various chemical reactions that lead to valuable derivatives used in innovative research and development. Continued exploration of this compound may yield further insights into its potential as a versatile tool in scientific research and practical applications.

Application AreaKey Findings
ChemistryBuilding block for complex molecules
BiologyPotential enzyme inhibitor; ligand
MedicineAntimicrobial and anticancer properties
IndustryDevelopment of corrosion-resistant materials

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among related 1,2,3-triazole-4-carboxylates significantly influence their physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R₁, R₂) Functional Groups Key Properties/Applications References
Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate R₁ = CH₃, R₂ = CHO Formyl, methyl ester Versatile intermediate for nucleoside analogs; potential in bioconjugation chemistry.
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate R₁ = pyridin-3-yl, R₂ = CHO Formyl, ethyl ester Enhanced hydrogen-bonding capacity (pyridinyl N); used in coordination polymers for luminescence.
Methyl 5-methyl-1H-1,2,3-triazole-4-carboxylate R₁ = H, R₂ = CH₃ Methyl, methyl ester Lacks formyl reactivity; limited to straightforward alkylation/acylation pathways.
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate R₁ = (4-MeO-C₆H₄)CH₂, R₂ = Cl Chloro, ethyl ester, methoxyphenyl Electron-withdrawing Cl enhances electrophilic reactivity; used in cross-coupling reactions.
Methyl 5-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate R₁ = (8-quinolinol-5-yl)CH₂, R₂ = NH₂ Amino, methyl ester, quinolinol Amino group enables nucleophilic reactions; quinolinol moiety supports metal coordination.

Key Observations

Substituent Effects on Reactivity :

  • The formyl group in this compound facilitates condensation reactions (e.g., forming Schiff bases or heterocyclic fused systems), unlike the methyl or chloro derivatives .
  • Pyridinyl substituents (e.g., in Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) introduce hydrogen-bonding sites, enhancing intermolecular interactions and utility in coordination polymers .
  • Chloro substituents (e.g., in Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate) increase electrophilicity at the 5-position, favoring cross-coupling or nucleophilic substitution .

Ester Group Influence :

  • Methyl esters (vs. ethyl) marginally affect solubility but may alter crystallization patterns, as observed in crystal structure analyses using SHELXL and OLEX2 .

Biological and Material Applications: Formylated triazoles are prioritized in medicinal chemistry for antiviral and anticancer scaffolds due to their reactive formyl moiety . Pyridinyl and quinolinol derivatives exhibit luminescent properties in metal-organic frameworks (MOFs), leveraging their coordination capabilities .

Biological Activity

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on recent studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, primarily involving the cyclization of precursors such as 5-amino-1,2,4-triazole-3-carboxylic acid with methanol. This multi-step process allows for the introduction of formyl and methyl groups under controlled conditions. The compound's structure is characterized by a triazole ring that enhances its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of triazole derivatives, including this compound. Research indicates that compounds containing the triazole moiety exhibit significant antifungal and antibacterial properties. For instance, derivatives were shown to outperform traditional antibiotics in inhibiting bacterial growth and fungal infections .

Compound Activity Reference
This compoundAntibacterial
Triazole derivativesAntifungal

Anticancer Activity

The compound has also been explored for its anticancer potential . Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and microtubule destabilization. For example, specific analogs have shown effectiveness against breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes indicative of apoptosis .

The mechanism by which this compound exerts its biological effects involves interactions with various enzymes and receptors. The triazole ring facilitates hydrogen bonding and π–π interactions with target molecules, potentially altering their activity or stability . This property is crucial for its role as an enzyme inhibitor or ligand in biochemical assays.

Case Studies

Several case studies illustrate the compound's biological efficacy:

  • Antimicrobial Study : A study synthesized various triazole derivatives and tested their antimicrobial activity against multiple pathogens. The results indicated that compounds with a similar structure to this compound exhibited potent inhibition rates compared to controls .
  • Anticancer Evaluation : In vitro tests on breast cancer cell lines revealed that triazole-containing compounds could induce significant apoptosis at low concentrations (e.g., 10 μM), suggesting their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the recommended synthetic routes for methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate, and how can regioselectivity be controlled?

The compound can be synthesized via [3+2] cycloaddition reactions, similar to structurally related triazole derivatives. For example, ruthenium-catalyzed methods (as demonstrated for methyl 1-benzyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate) enable regioselective formation of the triazole core through azide-alkyne cycloaddition . Control of regioselectivity is achieved by optimizing catalysts (e.g., Ru complexes) and reaction conditions (temperature, solvent polarity). Post-synthetic modifications, such as formylation at the 5-position, may require protecting group strategies to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the triazole ring substitution pattern and formyl/carboxylate groups. For example, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm, while carboxylate carbons resonate around δ 160–170 ppm.
  • IR : Stretching vibrations for C=O (carboxylate: ~1700 cm1 ^{-1 }; formyl: ~1680 cm1 ^{-1 }) and triazole ring vibrations (~1500–1600 cm1 ^{-1 }).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns (e.g., loss of CO2_2 from the carboxylate group).

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular structure of this compound?

SCXRD provides unambiguous determination of bond lengths, angles, and torsion angles. For example, in methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, key bond lengths (e.g., N–N: ~1.32 Å, C–O: ~1.21 Å) and angles (e.g., triazole ring internal angles: ~108–120°) were resolved using SHELXL refinement . Anisotropic displacement parameters can identify disorder or thermal motion in the formyl/carboxylate groups .

Advanced Research Questions

Q. How can computational methods (DFT, MD) complement experimental data to analyze electronic properties and reactivity?

Density functional theory (DFT) calculations can predict:

  • Electrostatic potential maps : Highlight nucleophilic (formyl group) and electrophilic (carboxylate) sites for reactivity studies.
  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with stability and charge-transfer interactions.
  • Thermodynamic parameters : Reaction pathways (e.g., formylation energy barriers) can be modeled. Pairing these with experimental IR/Raman data validates computational models .

Q. What strategies are effective in resolving contradictions between crystallographic data and spectroscopic results?

Discrepancies may arise from dynamic effects (e.g., solvent interactions in solution vs. solid state). Strategies include:

  • Variable-temperature NMR : Detect conformational flexibility or solvent adducts.
  • Hirshfeld surface analysis : Compare intermolecular interactions in SCXRD data with solution-phase behavior.
  • DFT-assisted refinement : Use computational models to reconcile bond-length deviations (e.g., discrepancies >0.02 Å require re-examination of refinement parameters in SHELXL) .

Q. How can solvent and crystallization conditions be optimized to obtain high-quality crystals for SCXRD?

Systematic screening using the OLEX2 platform is recommended:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) often yield better crystals due to slower evaporation.
  • Temperature gradients : Gradual cooling (e.g., 5°C/day) reduces disorder.
  • Additives : Small amounts of co-solvents (e.g., ether) can promote lattice ordering. For related triazole carboxylates, crystal packing is influenced by hydrogen bonding between the carboxylate and formyl groups .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

Common issues include:

  • Byproduct formation : Monitor reaction progress via HPLC or TLC. Use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification.
  • Hydrolysis sensitivity : The formyl group is prone to hydrolysis; inert atmospheres (N2_2/Ar) and anhydrous solvents are critical.
  • Catalyst residues : ICP-MS analysis detects metal contaminants (e.g., Ru), requiring chelating agents (e.g., EDTA) during workup .

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